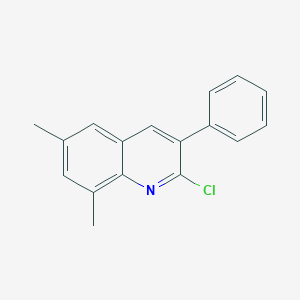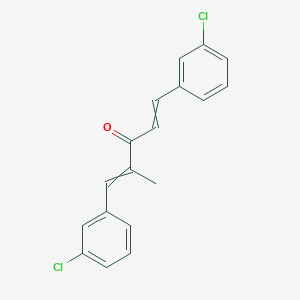
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,5-Bis(3-chlorophényl)-2-méthylpenta-1,4-dién-3-one est un composé organique caractérisé par sa structure unique, qui comprend deux groupes chlorophényles et un squelette penta-1,4-dién-3-one
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1,5-Bis(3-chlorophényl)-2-méthylpenta-1,4-dién-3-one implique généralement la réaction du 3-chlorobenzaldéhyde avec la 3-chloroacétophénone en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température et le choix du solvant, pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 1,5-Bis(3-chlorophényl)-2-méthylpenta-1,4-dién-3-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cela peut convertir le composé en dérivés plus saturés.
Substitution : Les groupes chlorophényles peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits
Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
La 1,5-Bis(3-chlorophényl)-2-méthylpenta-1,4-dién-3-one a plusieurs applications de recherche :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 1,5-Bis(3-chlorophényl)-2-méthylpenta-1,4-dién-3-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées peuvent inclure la transduction du signal et les voies métaboliques, selon le contexte biologique .
Applications De Recherche Scientifique
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,5-Bis(4-chlorophényl)-3-(3-méthylphényl)pentane-1,5-dione
- 1,5-Bis(4-chlorophényl)-3-(2,5-diméthoxyphényl)pentane-1,5-dione
- 1,5-Bis(4-chlorophényl)-3-(4-méthylphényl)pentane-1,5-dione
Unicité
La 1,5-Bis(3-chlorophényl)-2-méthylpenta-1,4-dién-3-one est unique en raison de son motif de substitution spécifique et de la présence du squelette penta-1,4-dién-3-one, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
919079-80-4 |
|---|---|
Formule moléculaire |
C18H14Cl2O |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14Cl2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3 |
Clé InChI |
BISQTGDPEBASAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=CC=C1)Cl)C(=O)C=CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
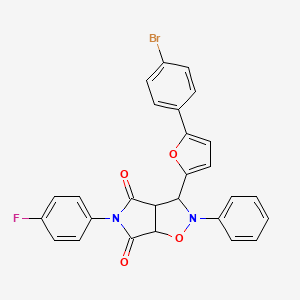
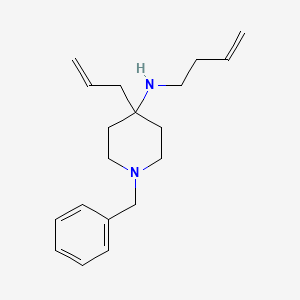
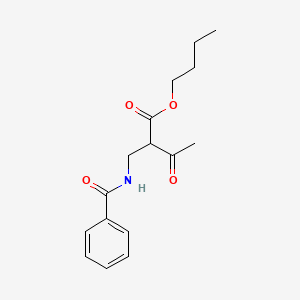
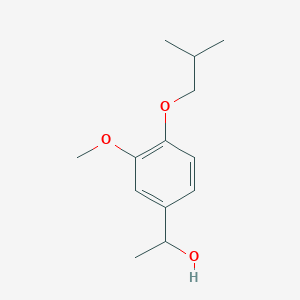
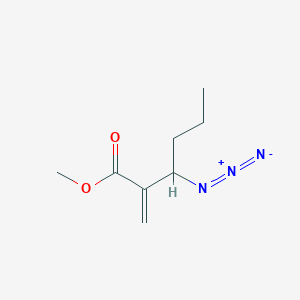
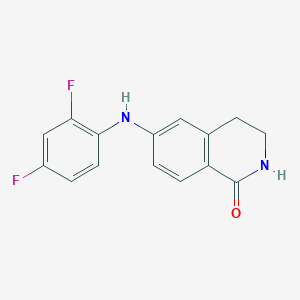
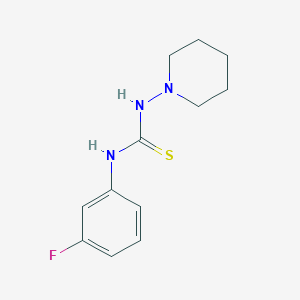
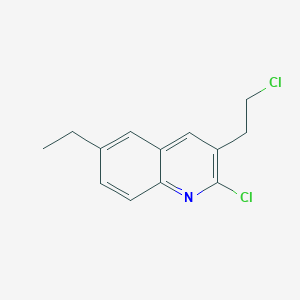
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
